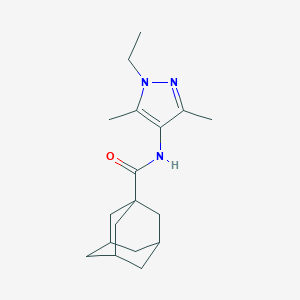![molecular formula C20H17ClN2O2 B280252 4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide](/img/structure/B280252.png)
4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide involves the inhibition of certain enzymes involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDAC activity, this compound can alter gene expression patterns, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. This compound has also been studied for its potential use as a fluorescent probe for detecting certain biomolecules in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit HDAC activity, making it a useful tool for studying gene expression regulation. Additionally, this compound has been shown to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide. One future direction is the development of this compound as a potential cancer therapy. Additionally, this compound has potential applications in the field of epigenetics, where it can be used to study gene expression regulation. Further research is also needed to optimize the synthesis and purification methods for this compound, as well as to develop new methods for detecting this compound in living cells.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, make it a valuable tool for studying cellular processes. Further research is needed to fully understand the potential applications of this compound and to develop new methods for using it in scientific research.
Métodos De Síntesis
The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide involves the reaction of 4-chlorobenzyl alcohol with 2-cyano-1-cyclopenten-1-ylamine in the presence of a base. This reaction yields the intermediate this compound, which can be purified through various methods, including crystallization and chromatography.
Aplicaciones Científicas De Investigación
4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting certain biomolecules in living cells.
Propiedades
Fórmula molecular |
C20H17ClN2O2 |
|---|---|
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenoxy)methyl]-N-(2-cyanocyclopenten-1-yl)benzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-8-10-18(11-9-17)25-13-14-4-6-15(7-5-14)20(24)23-19-3-1-2-16(19)12-22/h4-11H,1-3,13H2,(H,23,24) |
Clave InChI |
GZQUZZSJYQMGKB-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C#N |
SMILES canónico |
C1CC(=C(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)


![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B280181.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
